molecular formula C22H34N2O3 B14270287 benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate

benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate

Cat. No.: B14270287
M. Wt: 374.5 g/mol
InChI Key: NZWIMXUJUBDJDH-SCTDSRPQSA-N
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Description

Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative. The (2S,6R)-2,6-dimethylpiperidine can be synthesized through a series of stereoselective reactions, often involving the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry.

The next step involves the formation of the amide bond between the piperidine derivative and the amino acid derivative. This is usually achieved through a coupling reaction, such as the use of carbodiimides (e.g., DCC or EDC) in the presence of a base like triethylamine. The final esterification step involves the reaction of the resulting amide with benzyl alcohol under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, particularly at the benzyl group or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the ester group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural complexity makes it a valuable tool for probing the specificity and mechanism of these enzymes.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that it could serve as a lead compound for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4-methylpentanoate
  • Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4-ethylpentanoate

Uniqueness

Compared to similar compounds, benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is unique due to the presence of two methyl groups at the 4-position of the pentanoate chain. This structural feature can influence its reactivity and interactions with biological targets, making it distinct in terms of its chemical and biological properties.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate

InChI

InChI=1S/C22H34N2O3/c1-16-10-9-11-17(2)24(16)21(26)23-19(14-22(3,4)5)20(25)27-15-18-12-7-6-8-13-18/h6-8,12-13,16-17,19H,9-11,14-15H2,1-5H3,(H,23,26)/t16-,17+,19-/m0/s1

InChI Key

NZWIMXUJUBDJDH-SCTDSRPQSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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